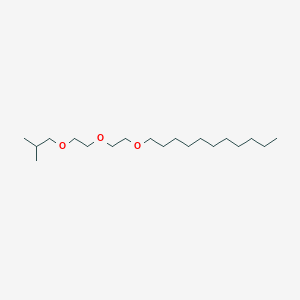![molecular formula C24H25NO2S B14075287 (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid CAS No. 526210-75-3](/img/structure/B14075287.png)
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is a complex organic compound with a unique structure that includes a methylamino group and a triphenylmethylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. One common method involves the use of a condensation reaction between a suitable butanoic acid derivative and a methylamine source. The triphenylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction, where a triphenylmethylsulfanyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the triphenylmethylsulfanyl group can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(methylamino)-4-[(phenylmethyl)sulfanyl]butanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.
(2R)-2-(ethylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone instead of a butanoic acid backbone.
Uniqueness
The uniqueness of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the triphenylmethylsulfanyl group provides unique steric and electronic properties, while the (2R) configuration ensures specific interactions with chiral environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
526210-75-3 |
|---|---|
Molecular Formula |
C24H25NO2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H25NO2S/c1-25-22(23(26)27)17-18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3,(H,26,27)/t22-/m1/s1 |
InChI Key |
BHJMNKVGDZETBS-JOCHJYFZSA-N |
Isomeric SMILES |
CN[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CNC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)









![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

